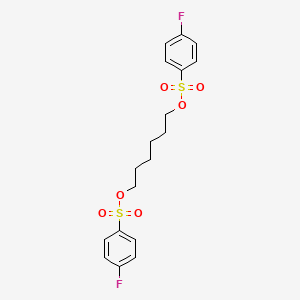
2-Methylcyclohexyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclohexyl hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. The molecular formula of this compound is C13H24O2, and it is formed by the esterification of 2-methylcyclohexanol with hexanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl hexanoate typically involves the esterification reaction between 2-methylcyclohexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Methylcyclohexanol+Hexanoic acidAcid catalyst2-Methylcyclohexyl hexanoate+Water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-Methylcyclohexyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylcyclohexanol and hexanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2-Methylcyclohexanol and hexanoic acid.
Reduction: 2-Methylcyclohexanol and hexanol.
Transesterification: New ester and alcohol.
科学的研究の応用
2-Methylcyclohexyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in pheromone synthesis and insect behavior studies.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of 2-Methylcyclohexyl hexanoate primarily involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-methylcyclohexanol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism.
類似化合物との比較
Similar Compounds
2-Methylcyclohexyl acetate: Similar structure but with an acetate group instead of a hexanoate group.
Methyl hexanoate: Contains a hexanoate group but with a methyl group instead of a 2-methylcyclohexyl group.
Ethyl hexanoate: Contains a hexanoate group but with an ethyl group instead of a 2-methylcyclohexyl group.
Uniqueness
2-Methylcyclohexyl hexanoate is unique due to its specific combination of a cyclohexyl ring with a methyl group and a hexanoate ester group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications such as fragrance and flavor production.
特性
CAS番号 |
5726-23-8 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
(2-methylcyclohexyl) hexanoate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-10-13(14)15-12-9-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3 |
InChIキー |
MRDVBWGVYNUMDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OC1CCCCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


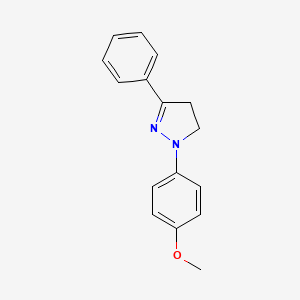

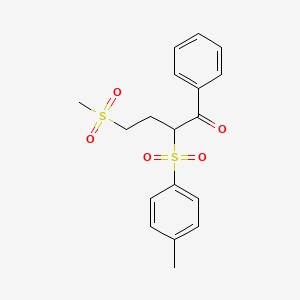


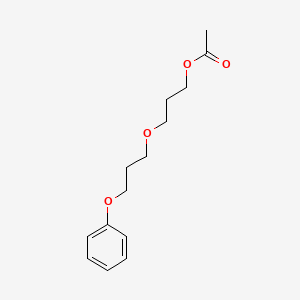

![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
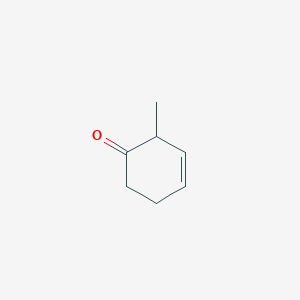
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
